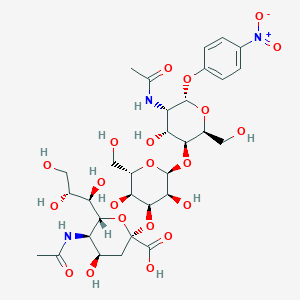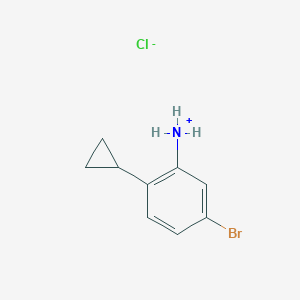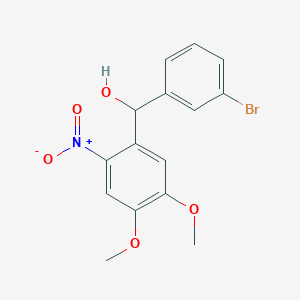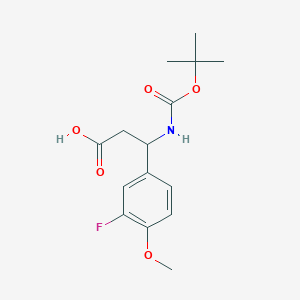
2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Descripción general
Descripción
“2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a compound that contains a pyridine ring, a methylthio group, and a tetramethyl-1,3,2-dioxaborolane group . The tetramethyl-1,3,2-dioxaborolane group is a boron-containing group often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” were not found, compounds with similar structures can be synthesized through nucleophilic and amidation reactions .
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling Reactions
The compound can be used as a reagent for Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Regioselective Suzuki–Miyaura Coupling
Another application of this compound is in regioselective Suzuki–Miyaura coupling . This process allows for the selective coupling of two different organic compounds under specific conditions .
3. Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation The compound can also be used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation . This is a complex reaction that involves the formation of a carbon-nitrogen bond and a carbon-carbon bond in a single step .
N-Arylation Using Copper Acetylacetonate Catalyst
The compound can be used in N-arylation reactions using a copper acetylacetonate catalyst . This reaction is used to introduce an aryl group into a compound .
Photocatalytic Aerobic Oxidation
The compound has been used in the synthesis of triphenylamine-based ordered mesoporous polymers for metal-free photocatalytic aerobic oxidation . This process uses visible light and oxygen in air as a green oxidant .
Synthesis of 2-Substituted Benzothiazoles
The compound has been used in the synthesis of 2-substituted benzothiazoles . This reaction is driven by visible light and uses oxygen in air as a green oxidant .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of various organic transformations .
Mode of Action
It’s known that similar compounds can act as catalysts in various organic transformations .
Biochemical Pathways
Similar compounds have been involved in the synthesis of various organic transformations .
Propiedades
IUPAC Name |
2-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-7-6-8-14-10(9)17-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOBOHRLTCNJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660634 | |
| Record name | 2-(Methylsulfanyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1073354-78-5 | |
| Record name | 2-(Methylsulfanyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1073354-78-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B1498207.png)
![tert-butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1498208.png)


![N,N'-Bis[3-(tert-butoxycarbonylamino)propyl]glycinamide](/img/structure/B1498214.png)
![tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1498218.png)
![1-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B1498219.png)




